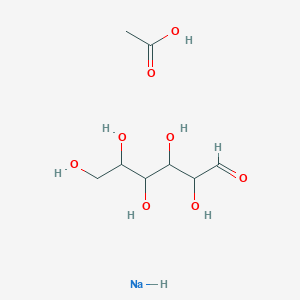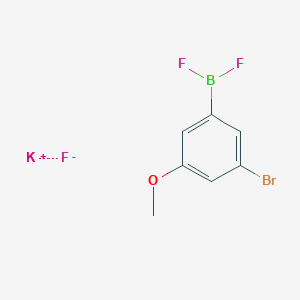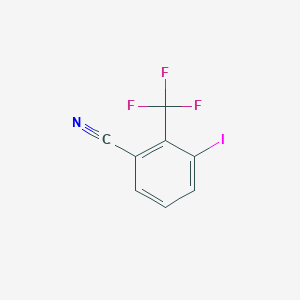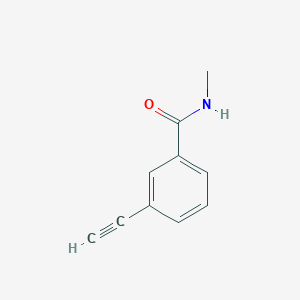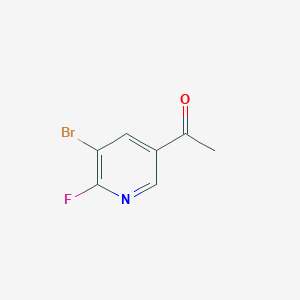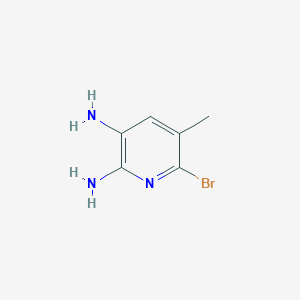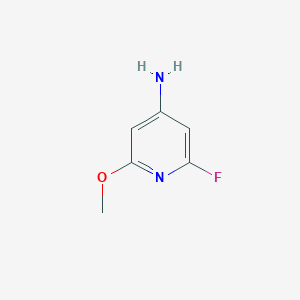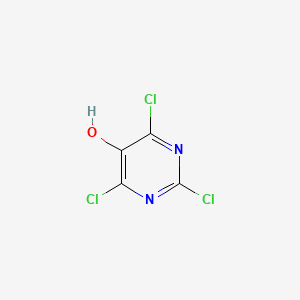
2,4,6-Trichloropyrimidin-5-ol
Descripción general
Descripción
2,4,6-Trichloropyrimidin-5-ol is a chemical compound with the molecular formula C4HCl3N2O and a molecular weight of 199.42 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are widely recognized for their significant roles in various biological and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropyrimidin-5-ol typically involves the chlorination of barbituric acid using phosphorus oxychloride as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is obtained after purification . Another method involves the use of dimethyl chloromalonate and formamidine acetate in a two-step process, yielding the desired compound with an overall yield of 64% .
Industrial Production Methods: For industrial production, the method involving barbituric acid and phosphorus oxychloride is preferred due to its higher yield and cost-effectiveness. The reaction is optimized to reduce pollution and improve the purity of the final product, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trichloropyrimidin-5-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides are commonly used.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less frequently documented but may involve standard oxidizing or reducing agents.
Major Products Formed: The major products formed from nucleophilic substitution reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2,4,6-Trichloropyrimidin-5-ol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloropyrimidin-5-ol and its derivatives involves interactions with various molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division . This inhibition can lead to the suppression of tumor growth and the treatment of certain cancers. Additionally, the compound may interact with other cellular targets, leading to its diverse biological activities .
Comparación Con Compuestos Similares
2,4,6-Trichloropyrimidine: Similar in structure but lacks the hydroxyl group at the 5-position, making it less reactive in certain nucleophilic substitution reactions.
4,5,6-Trichloropyrimidine-2-carbonitrile: Contains a cyano group at the 2-position, which significantly alters its chemical properties and reactivity.
2,4-Dichloropyrimidine: Lacks one chlorine atom compared to 2,4,6-Trichloropyrimidin-5-ol, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 5-position, which enhances its reactivity in nucleophilic substitution reactions.
Propiedades
IUPAC Name |
2,4,6-trichloropyrimidin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2O/c5-2-1(10)3(6)9-4(7)8-2/h10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGVHQCVEMESTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-4-[(1E,3E,5E,7E)-3,7-dimethyldeca-1,3,5,7,9-pentaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B8053606.png)
![4-[(4-Cyanophenyl)-(4-methylphenyl)methyl]benzonitrile](/img/structure/B8053613.png)
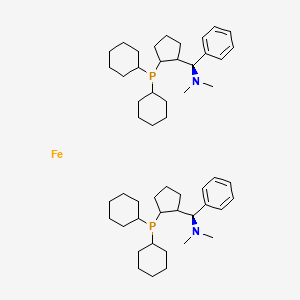
![6-chloro-4-methoxy-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053633.png)

